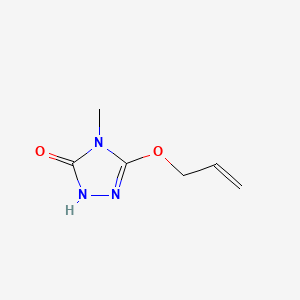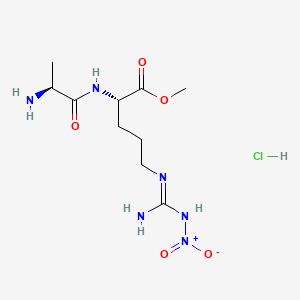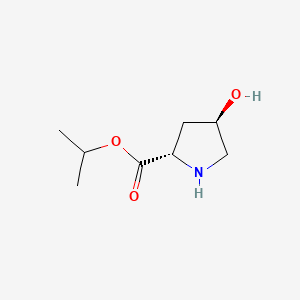
2,3-Di-O-benzyl-4,6-O-ethylidene-beta-D-glucopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2,3-Di-O-benzyl-4,6-O-ethylidene-beta-D-glucopyranose is a complex organic molecule characterized by its hexahydropyrano[3,2-d][1,3]dioxin core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di-O-benzyl-4,6-O-ethylidene-beta-D-glucopyranose typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the hexahydropyrano[3,2-d][1,3]dioxin core: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of benzyloxy groups: The benzyloxy groups are introduced through benzylation reactions, which typically require the use of benzyl halides and a base such as sodium hydride or potassium carbonate.
Methylation: The methyl group is introduced using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Di-O-benzyl-4,6-O-ethylidene-beta-D-glucopyranose can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like hydroxide ions or amines to replace benzyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2,3-Di-O-benzyl-4,6-O-ethylidene-beta-D-glucopyranose is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a useful tool for probing the mechanisms of enzyme action and other biochemical processes.
Medicine
In medicine, this compound has potential applications in drug development. Its structure can be modified to create new pharmaceuticals with specific biological activities.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile starting material for the synthesis of high-value products.
Mecanismo De Acción
The mechanism of action of 2,3-Di-O-benzyl-4,6-O-ethylidene-beta-D-glucopyranose involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or other proteins, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the modifications made to the compound’s structure.
Comparación Con Compuestos Similares
Similar Compounds
(4aR,6R,7R,8S,8aR)-6-(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7,8-diyl diacetate: This compound has a similar core structure but different substituents, which can lead to different chemical properties and applications.
Methanesulfonic acid (4aR,6S,7R,8S,8aR)-6-benzyloxy-7-(methanesulfonyl-methyl-amino)-2-phenyl-hexahydro-pyrano[3,2-d][1,3]dioxin-8-yl ester: Another related compound with different functional groups that can affect its reactivity and use in various applications.
Uniqueness
The uniqueness of 2,3-Di-O-benzyl-4,6-O-ethylidene-beta-D-glucopyranose lies in its specific combination of functional groups and stereochemistry. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
(4aR,6R,7R,8S,8aR)-2-methyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-15-24-14-18-19(27-15)20(25-12-16-8-4-2-5-9-16)21(22(23)28-18)26-13-17-10-6-3-7-11-17/h2-11,15,18-23H,12-14H2,1H3/t15?,18-,19-,20+,21-,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALYQVSNDKYQHO-LMCMXOCHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705844 |
Source


|
| Record name | 2,3-Di-O-benzyl-4,6-O-ethylidene-beta-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170078-65-6 |
Source


|
| Record name | 2,3-Di-O-benzyl-4,6-O-ethylidene-beta-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5-Dimethyl-3,3a,4,5-tetrahydrocyclopenta[c]pyrazol-6(2H)-one](/img/structure/B574952.png)

![Imidazo[4,5,1-ij]pyrrolo[2,3-f]quinoline](/img/structure/B574960.png)
![7-Oxa-5-azatricyclo[4.2.1.0~2,4~]nonane](/img/structure/B574968.png)



![sodium;2-[1-carboxy-5-(nonanoylamino)pentan-3-yl]benzenesulfonate](/img/structure/B574973.png)
